molecular formula C22H18O4 B4855711 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

Cat. No. B4855711
M. Wt: 346.4 g/mol
InChI Key: QPMJEJYNJALXCN-UHFFFAOYSA-N
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Description

3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a compound that belongs to the class of flavonoids. It is also known as methoxyflavone or 6-methoxyflavone. Flavonoids are naturally occurring compounds that are widely distributed in plants and have been shown to possess a wide range of biological activities. Methoxyflavone has been found to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways. For instance, it has been found to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Methoxyflavone has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
Methoxyflavone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 and nitric oxide. Methoxyflavone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies and has not shown any significant adverse effects. Another advantage is its wide range of pharmacological activities, which makes it a versatile compound for various research applications. However, one limitation is the lack of clinical data on the compound's efficacy and safety in humans. More research is needed to establish its potential therapeutic applications in humans.

Future Directions

There are several future directions for research on 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways. Furthermore, more studies are needed to establish its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in humans. Finally, the development of new synthetic methods for the compound could lead to the discovery of more potent and selective analogs with improved pharmacological properties.
Conclusion
In conclusion, 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a flavonoid compound that exhibits various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The compound can be synthesized through various methods and has been extensively studied for its potential therapeutic applications. However, more research is needed to establish its safety and efficacy in humans, as well as its mechanism of action and pharmacokinetic properties.

Scientific Research Applications

Methoxyflavone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Methoxyflavone has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been found to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.

properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-1-methylbenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-14-11-17(25-13-15-7-9-16(24-2)10-8-15)12-20-21(14)18-5-3-4-6-19(18)22(23)26-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMJEJYNJALXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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